2-PMDQ

Übersicht

Beschreibung

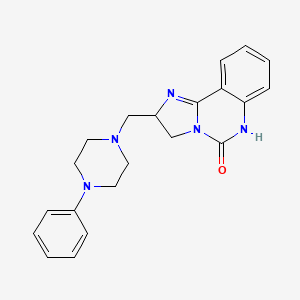

2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-on ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Kondensation von 4-Phenylpiperazin mit einem geeigneten Aldehyd oder Keton, gefolgt von einer Cyclisierung mit einem geeigneten Reagenz, um den Imidazoquinazolinon-Kern zu bilden. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und den Einsatz von Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess ist auf Effizienz, Kosteneffizienz und Umweltaspekte optimiert. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter .

Analyse Chemischer Reaktionen

Reaktionstypen

2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind möglich, insbesondere am Piperazinring.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Halogenide oder Amine unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Quinazolinonderivaten führen, während die Reduktion zur Bildung von Dihydroderivaten führen kann .

Wissenschaftliche Forschungsanwendungen

2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird als potenzieller Ligand für Acetylcholinesterase-Inhibitoren untersucht, die für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer relevant sind.

Biologische Studien: Die Verbindung wird in Rezeptorbindungsstudien verwendet, um ihre Interaktion mit verschiedenen Neurotransmitter-Rezeptoren zu verstehen.

Industrielle Anwendungen: Es wird für seinen potenziellen Einsatz bei der Synthese anderer komplexer organischer Moleküle untersucht.

Wirkmechanismus

Der Wirkmechanismus von 2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So bindet es als Acetylcholinesterase-Inhibitor an die aktive Stelle des Enzyms, verhindert den Abbau von Acetylcholin und verstärkt so die cholinerge Neurotransmission . Dieser Mechanismus ist im Zusammenhang mit neurodegenerativen Erkrankungen, bei denen cholinerge Defizite beobachtet werden, entscheidend .

Wirkmechanismus

The mechanism of action of 2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Phenylpiperazin-1-yl)pyrimidin-5-carboxamid: Eine weitere Verbindung, die auf ihre Acetylcholinesterase-inhibitorische Aktivität untersucht wird.

4(3H)-Quinazolinon: Bekannt für seine breiten Anwendungen, einschließlich antimalarieller, antitumoraler und antimikrobieller Aktivitäten.

Einzigartigkeit

2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-on ist aufgrund seiner spezifischen Strukturmerkmale, die es ihm ermöglichen, selektiv mit bestimmten biologischen Zielstrukturen zu interagieren, einzigartig. Sein Imidazoquinazolinon-Kern bietet ein einzigartiges Gerüst, das modifiziert werden kann, um seine Aktivität und Selektivität zu verbessern .

Biologische Aktivität

2-PMDQ, also known as 2-(p-Methoxyphenyl)-3,4-dihydro-2H-pyrido[3,4-b]quinolin-1-one, is a compound of interest due to its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article summarizes the biological activity of this compound, supported by data tables and research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines.

- Antimicrobial Properties : The compound has shown effectiveness against specific bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory mechanisms associated with this compound.

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. The compound has been found to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 µM.

- Table 1 : Cytotoxicity of this compound on Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Induction of apoptosis via caspase activation MDA-MB-231 15.0 Inhibition of cell cycle progression -

Mechanistic Studies :

- Investigations into the mechanism revealed that this compound induces reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several pathogenic bacteria, showing promising results.

Research Findings

-

In vitro assays demonstrated that this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:

Table 2 : Antimicrobial Activity of this compound

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Data from Experimental Models

- In an animal model of inflammation, administration of this compound resulted in a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

2-[(4-phenylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c27-21-23-19-9-5-4-8-18(19)20-22-16(15-26(20)21)14-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-9,16,22H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFEYWIGFAARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.